Bismuth(III) isopropoxide

Catalog No.
S1540373
CAS No.
15049-67-9
M.F
C9H21BiO3
M. Wt
386.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth(III) isopropoxide

CAS Number

15049-67-9

Product Name

Bismuth(III) isopropoxide

IUPAC Name

bismuth;propan-2-olate

Molecular Formula

C9H21BiO3

Molecular Weight

386.24 g/mol

InChI

InChI=1S/3C3H7O.Bi/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3

InChI Key

KNPRLIQQQKEOJN-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3]

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3]

Bismuth(III) isopropoxide (CAS 15049-67-9) is a highly reactive, volatile metal alkoxide utilized primarily as a premium precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), and advanced non-aqueous sol-gel syntheses. Characterized by its high solubility in organic solvents and inherent hydrolytic sensitivity, this compound provides a clean, low-temperature decomposition pathway to bismuth-containing oxides and chalcogenides. For industrial and research procurement, it serves as a carbon- and halogen-free alternative to traditional inorganic bismuth salts, enabling the deposition of ultra-thin films and complex nanostructures without the corrosive byproducts or persistent impurities associated with standard halides or nitrates [1].

Substituting Bismuth(III) isopropoxide with more common, lower-cost alternatives like bismuth(III) nitrate pentahydrate or bismuth(III) chloride introduces severe process limitations that compromise material quality. Bismuth nitrate requires highly acidic aqueous environments to prevent premature precipitation of insoluble basic salts (e.g., BiOOH), which complicates non-aqueous sol-gel formulations and leaves nitrate residues that degrade thin-film dielectric properties [1]. Similarly, bismuth chloride generates corrosive hydrogen chloride gas during vapor-phase deposition, aggressively etching delicate substrates and damaging vacuum reactor components [2]. Even robust organometallics like triphenylbismuth require significantly higher evaporation and decomposition temperatures, increasing the risk of carbon incorporation. Bismuth(III) isopropoxide resolves these issues by enabling low-temperature organic solubility and clean thermal decomposition.

Lower Decomposition Temperature for Low-Thermal-Budget ALD/CVD

In vapor-phase deposition processes, minimizing the thermal budget is critical for substrate compatibility. Bismuth(III) isopropoxide exhibits significantly higher volatility and a lower decomposition threshold compared to the robust aryl precursor triphenylbismuth. While triphenylbismuth often requires elevated temperatures to achieve sufficient vapor pressure and complete decomposition, bismuth(III) isopropoxide decomposes cleanly at lower temperatures, facilitating the growth of high-purity bismuth oxide or complex perovskite films without excessive carbon incorporation [1]. This lower thermal budget is essential for integrating ferroelectric or piezoelectric layers onto temperature-sensitive complementary metal-oxide-semiconductor (CMOS) architectures.

Evidence DimensionSuitability for low-temperature vapor deposition
Target Compound DataHigh volatility, low-temperature clean decomposition into volatile organic byproducts
Comparator Or BaselineTriphenylbismuth (requires higher evaporation/decomposition temperatures, prone to carbon residue)
Quantified DifferenceEnables significantly lower deposition temperatures with reduced carbon contamination
ConditionsCVD/ALD processing environments

Procuring the isopropoxide allows manufacturers to deposit high-purity bismuth films on temperature-sensitive substrates without the carbon contamination typical of aryl precursors.

Non-Aqueous Sol-Gel Compatibility and Phase Purity

Traditional sol-gel synthesis using bismuth(III) nitrate is notoriously difficult because it demands highly acidic conditions (pH < 1) to prevent the immediate precipitation of unwanted basic bismuth salts like BiOOH or BiOCl [1]. In contrast, Bismuth(III) isopropoxide is highly soluble in common organic solvents (e.g., isopropanol, methoxyethanol) and reacts predictably with controlled moisture. This allows for the precise stoichiometric formulation of complex multicomponent oxides, such as strontium bismuth tantalate (SBT) or bismuth ferrite (BFO), without the introduction of nitrate impurities or the need for harsh pH modifiers[2].

Evidence DimensionSolvent compatibility and pH requirement
Target Compound DataSoluble in organic solvents, requires no acid modifiers for stable sols
Comparator Or BaselineBismuth(III) nitrate (precipitates BiOOH unless maintained at highly acidic pH)
Quantified DifferenceEliminates the need for strong acids and prevents premature precipitation of secondary phases
ConditionsSol-gel precursor formulation for complex oxides

Buyers formulating complex multicomponent oxides must choose the isopropoxide to ensure stoichiometric control and avoid the phase-segregation issues inherent to nitrate salts.

Halogen-Free Processing for Extended Reactor Lifespan

The use of bismuth(III) chloride as a volatile precursor in ALD and CVD introduces chlorine into the reaction chamber, which inevitably forms corrosive hydrogen chloride (HCl) gas upon reaction with oxygen or water sources. This byproduct aggressively etches metallic substrates, degrades vacuum pump systems, and can lead to halogen doping in the resultant film [1]. Bismuth(III) isopropoxide, being completely halogen-free, decomposes into harmless organic byproducts (primarily isopropanol and volatile hydrocarbons), thereby extending the lifespan of deposition equipment and ensuring the intrinsic purity of the deposited bismuth layers [2].

Evidence DimensionCorrosivity of deposition byproducts
Target Compound DataHalogen-free, generates non-corrosive organic volatiles (isopropanol)
Comparator Or BaselineBismuth(III) chloride (generates corrosive HCl gas)
Quantified Difference100% reduction in halogen-induced substrate etching and reactor degradation
ConditionsVapor-phase deposition (ALD/CVD) with oxygen/water co-reactants

Selecting a halogen-free alkoxide precursor drastically reduces equipment maintenance costs and prevents unwanted substrate etching during thin-film growth.

Precursor for Ferroelectric and Piezoelectric Thin Films (e.g., SBT, BFO)

Bismuth(III) isopropoxide is heavily utilized in the MOCVD and sol-gel deposition of complex perovskites like Strontium Bismuth Tantalate (SrBi2Ta2O9) and Bismuth Ferrite (BiFeO3). Its clean, low-temperature decomposition and organic solubility allow for precise stoichiometric control, which is critical for achieving high remanent polarization and fatigue-free behavior in non-volatile memory devices [1].

Atomic Layer Deposition (ALD) of Bismuth Oxide and Chalcogenides

Because it is highly reactive toward water and completely halogen-free, this compound is a highly effective ALD precursor for synthesizing ultra-thin Bi2O3 layers or topological insulators like Bi2Te3. It prevents the reactor corrosion associated with bismuth halides and avoids the carbon contamination often seen with triphenylbismuth [2].

Protective Sol-Gel Coatings for Battery Anodes

Leveraging its solubility in organic solvents alongside silicon alkoxides (like TEOS), bismuth(III) isopropoxide is used to synthesize bismuth-doped silica coatings for zinc-based battery anodes. This application relies on the alkoxide's ability to form a homogeneous sol without acidic modifiers, ultimately reducing hydrogen evolution and improving battery discharge capacity[3].

Dates

Last modified: 08-15-2023

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